molecular formula C20H25NO B11982594 [1,1'-Biphenyl]-4-carboxamide, 4'-heptyl- CAS No. 67599-21-7

[1,1'-Biphenyl]-4-carboxamide, 4'-heptyl-

Cat. No.: B11982594
CAS No.: 67599-21-7
M. Wt: 295.4 g/mol
InChI Key: OTQJIVXAIVXUBV-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-4-carboxamide, 4’-heptyl- is a compound belonging to the biphenyl family, characterized by the presence of a carboxamide group at the 4-position and a heptyl group at the 4’-position. This compound is known for its applications in various fields, including materials science and optoelectronics, due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Biphenyl]-4-carboxamide, 4’-heptyl- typically involves the following steps:

Industrial Production Methods

Industrial production of [1,1’-Biphenyl]-4-carboxamide, 4’-heptyl- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the heptyl group can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like sulfuric acid (H2SO4) and nitric acid (HNO3).

Major Products

    Oxidation: Formation of heptyl alcohols or heptyl carboxylic acids.

    Reduction: Formation of biphenyl amines.

    Substitution: Introduction of various functional groups on the biphenyl core.

Scientific Research Applications

Chemistry

In chemistry, [1,1’-Biphenyl]-4-carboxamide, 4’-heptyl- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.

Biology

In biological research, this compound can be used as a probe to study molecular interactions and binding affinities due to its ability to interact with various biomolecules.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, [1,1’-Biphenyl]-4-carboxamide, 4’-heptyl- is used in the production of liquid crystals for display technologies and as a component in the formulation of advanced materials for electronic devices .

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-4-carboxamide, 4’-heptyl- involves its interaction with specific molecular targets. The carboxamide group can form hydrogen bonds with target molecules, while the heptyl group provides hydrophobic interactions, enhancing binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [1,1’-Biphenyl]-4-carboxamide, 4’-heptyl- lies in its combination of a carboxamide group and a heptyl group, which provides a balance of hydrophilic and hydrophobic properties. This makes it particularly useful in applications requiring specific molecular interactions and stability.

Properties

CAS No.

67599-21-7

Molecular Formula

C20H25NO

Molecular Weight

295.4 g/mol

IUPAC Name

4-(4-heptylphenyl)benzamide

InChI

InChI=1S/C20H25NO/c1-2-3-4-5-6-7-16-8-10-17(11-9-16)18-12-14-19(15-13-18)20(21)22/h8-15H,2-7H2,1H3,(H2,21,22)

InChI Key

OTQJIVXAIVXUBV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)N

Origin of Product

United States

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